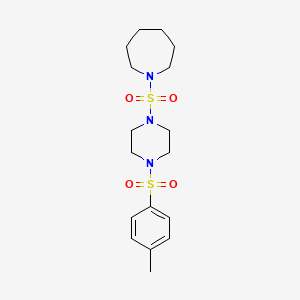

1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane

Description

Properties

IUPAC Name |

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S2/c1-16-6-8-17(9-7-16)25(21,22)18-12-14-20(15-13-18)26(23,24)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAKDEKXKYWHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Design Strategies for Modulating Biological Interactions of 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane Analogues

The core principle of SAR is to generate analogues by modifying specific parts of a lead compound. For this compound, this involves a tripartite approach.

Systematic Modification of the Azepane Moiety

The seven-membered azepane ring is a flexible, lipophilic moiety that can significantly influence how the molecule fits into a binding pocket. researchgate.net Its size and conformational flexibility are key starting points for modification. rsc.org

Ring Size Variation: Altering the ring to a six-membered piperidine (B6355638) or a five-membered pyrrolidine (B122466) can assess the spatial requirements of the binding site. A smaller ring would reduce the molecule's footprint and conformational freedom, while a larger ring might access additional interaction points.

Introduction of Substituents: Adding functional groups (e.g., methyl, hydroxyl, fluoro) at various positions on the azepane ring can probe for specific interactions. For instance, a hydroxyl group could introduce a new hydrogen-bonding opportunity, while a fluorine atom could alter local electronics and metabolic stability. mdpi.com

Stereochemical Exploration: For substituted azepanes, the stereochemistry (R vs. S configuration) of the new chiral center would be critical, as biological targets are chiral and often show preferential binding to one enantiomer.

Illustrative SAR of Azepane Moiety Modifications

| Modification | Rationale | Potential Impact on Activity |

| Ring Contraction (to Piperidine) | Reduce conformational flexibility; test size constraints of hydrophobic pocket. | May increase or decrease affinity depending on pocket size. |

| 4-Hydroxy Substitution | Introduce a hydrogen bond donor/acceptor group. | Could significantly increase potency if a corresponding residue is in the binding site. |

| 4-Fluoro Substitution | Modulate pKa of the azepane nitrogen; block potential metabolic sites. | May enhance binding through polar interactions and improve pharmacokinetic profile. |

| 4,4-Dimethyl Substitution | Increase lipophilicity and steric bulk (gem-dimethyl effect). | Could enhance binding through van der Waals forces or cause a steric clash, reducing activity. |

Rational Variations at the Tosyl Group and Sulfonyl Linkage

The tosyl (p-toluenesulfonyl) group is a crucial component, featuring an aromatic ring and a sulfonyl linker.

Aromatic Ring Substitution: The para-methyl group on the tosyl ring is a primary target for modification. Replacing it with other substituents allows for the systematic probing of electronic and steric effects. For example, replacing the electron-donating methyl group with an electron-withdrawing group like a nitro (-NO2) or cyano (-CN) group would drastically alter the electronic character of the aromatic ring and the sulfonyl group. This can impact interactions such as pi-stacking or cation-pi interactions.

Isomeric Variation: Moving the methyl group from the para to the meta or ortho position would change the vector and positioning of the substituent, helping to map the topology of the binding site.

Linker Modification: The sulfonyl group itself is a rigid, hydrogen-bond accepting moiety. While less commonly modified, it could be replaced with a sulfonamide or other bioisosteres to alter geometry and hydrogen bonding patterns. Studies on sulfonyl piperazine (B1678402) inhibitors have demonstrated that the nature of the aromatic group attached to the sulfonyl moiety is critical for potency. nih.gov

Illustrative SAR of Tosyl Group Modifications

| Modification on Phenyl Ring | Electronic Effect | Rationale |

| p-Methoxy (-OCH3) | Electron-Donating | Explore tolerance for larger, electron-rich groups. |

| p-Trifluoromethyl (-CF3) | Strong Electron-Withdrawing | Test for sensitivity to electronic effects and potential for specific polar interactions. |

| p-Chloro (-Cl) | Electron-Withdrawing, Halogen Bond Donor | Introduce potential for halogen bonding, alter lipophilicity. |

| Naphthalene (replacing phenyl) | Increased Aromatic Surface Area | Probe for larger aromatic binding pockets and enhanced pi-stacking interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Once SAR data from a series of analogues is generated, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models. nih.gov This computational technique correlates variations in the physicochemical properties of the analogues with their biological activity.

The process involves:

Descriptor Calculation: For each analogue, a wide range of molecular descriptors are calculated, such as lipophilicity (logP), electronic properties (Hammett constants), steric parameters (molar refractivity), and topological indices.

Model Generation: Statistical methods, like multiple linear regression, are used to create a mathematical equation that links a combination of these descriptors to the observed biological activity. researchgate.net

Validation: The model is rigorously tested to ensure its predictive power. nih.gov

A hypothetical QSAR equation for analogues of this compound might look like: log(1/IC50) = 0.65logP - 0.23σ + 1.12*Es + constant This equation would suggest that activity increases with lipophilicity (logP) and steric bulk (Es) but decreases with electron-withdrawing character (σ) on the tosyl ring. Such models are invaluable for prioritizing the synthesis of new compounds with a higher probability of success. nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The significant flexibility of the seven-membered azepane ring means the molecule can adopt multiple low-energy shapes, or conformations. nih.gov However, it is likely that only one of these conformations is the "bioactive conformation" responsible for binding to the target.

Conformational analysis, using computational chemistry and experimental techniques like NMR spectroscopy, is used to understand this landscape. rsc.org Studies on azepane derivatives show they often prefer twist-chair or twist-boat conformations. nih.gov By understanding the preferred conformations of highly active analogues versus inactive ones, researchers can deduce the specific shape required for biological activity. For example, if potent analogues consistently favor a conformation where the azepane ring is extended, while inactive ones prefer a folded shape, this provides crucial insight for designing more rigid analogues that are "locked" in the desired bioactive conformation.

Pharmacophore Elucidation and Ligand-Based Drug Design Approaches

When the structure of the biological target is unknown, a ligand-based approach is used. A pharmacophore model is an abstract 3D representation of the key molecular features necessary for biological activity. frontiersin.org

For the this compound scaffold, a pharmacophore model could be generated by aligning a set of active analogues and identifying common features. nih.govrsc.org These features might include:

An aromatic/hydrophobic feature (the tosyl ring).

Two hydrogen bond acceptors (the sulfonyl oxygens).

A hydrophobic/aliphatic feature (the azepane ring).

A positive ionizable feature (a protonated piperazine nitrogen, depending on pKa).

This model serves as a 3D search query to screen virtual libraries of compounds, identifying new molecules from different chemical classes that possess the same essential features and are therefore likely to be active. researchgate.net This approach accelerates the discovery of novel and diverse lead compounds.

Investigations of Biological Activity and Molecular Mechanisms in Vitro and Preclinical Models

Comprehensive In Vitro Biological Screening of 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane and its Derivatives

No data is available.

Assessment of Antimicrobial Potency (e.g., Antibacterial, Antifungal, Antimalarial Activities)

No data is available.

Evaluation of Antiproliferative and Anticancer Efficacy

No data is available.

Enzyme Inhibition and Receptor Modulatory Studies

No data is available.

Exploration of Other Relevant Biological Activities (e.g., Antiviral, Anti-inflammatory)

No data is available.

Elucidation of Molecular Mechanisms of Action in Cellular Systems

No data is available.

Identification and Validation of Specific Protein Targets

No data is available.

Downstream Pathway Analysis and Cellular Phenotyping

No studies were found that investigated the downstream molecular pathways affected by this compound.

There is no data on the cellular phenotypes resulting from treatment with this compound.

Development and Application of Preclinical In Vivo Models (Non-Human) for Efficacy Assessment

No literature was identified describing the use of this compound in any non-human in vivo models for the assessment of efficacy.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a small molecule, might interact with a protein target. For analogs of 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

For instance, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated for their affinity towards Carbonic Anhydrase IX (CAIX), a protein overexpressed in various cancer cells. The docking studies, conducted using AutoDock4, revealed that these compounds could fit into the active site of CAIX (PDB: 5FL4). The binding affinities were found to be significant, with the best-performing compound exhibiting a binding energy of -8.61 kcal/mol. These interactions primarily involved hydrogen bonds with key residues such as Arg6, Trp9, and Gln92. nih.gov

In another study, N-(arylsulfonyl)-l-proline-piperazine hybrids were docked against the tyrosyl-tRNA synthetase of S. aureus (PDB: 1JIJ). The results indicated noteworthy binding energies, with one of the most active compounds showing a binding energy of –6.65 kcal/mol, suggesting a plausible mechanism for its antibacterial activity. tandfonline.com Similarly, tosyl piperazine-dithiocarbamate derivatives have been screened against bacterial tyrosinase, with the most active compound identified through induced-fit docking, which helps to account for the flexibility of the protein's active site upon ligand binding. nih.gov

These studies collectively suggest that the tosylpiperazine moiety is a versatile scaffold for interacting with a range of biological targets. The sulfonyl group often acts as a key hydrogen bond acceptor, while the piperazine (B1678402) and aromatic rings engage in hydrophobic and van der Waals interactions.

| Compound Class | Protein Target | PDB ID | Docking Software | Best Binding Affinity (kcal/mol) | Key Interacting Residues |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX | 5FL4 | AutoDock4 | -8.61 | Arg6, Trp9, Val130, Asn66, Gln92 |

| N-(arylsulfonyl)-l-proline-piperazine hybrids | Tyrosyl-tRNA synthetase (S. aureus) | 1JIJ | Not Specified | -6.65 | Not Specified |

| 1-Tosyl piperazine-dithiocarbamate derivatives | Bacterial Tyrosinase | Not Specified | Induced-Fit Docking | Not Specified | Not Specified |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. For sulfonamide derivatives, these calculations provide insights into their stability, reactivity, and potential for intermolecular interactions.

Studies on various sulfonamide derivatives using DFT with basis sets like B3LYP/6-31G(d) have been performed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap implies higher reactivity. ekb.egresearchgate.net For a sulfonamide-Schiff base derivative, a narrow frontier orbital gap was indicative of potential charge transfer interactions within the molecule, suggesting high chemical reactivity and a strong binding ability with biomolecules. researchgate.net

Molecular Electrostatic Potential (MESP) analysis is another valuable output of quantum chemical calculations. MESP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In sulfonamide derivatives, the oxygen atoms of the sulfonyl group typically show the most negative potential, making them likely sites for hydrogen bonding and interactions with electrophilic regions of a biological target. researchgate.net

These computational approaches are also used to simulate and confirm experimental data, such as IR and NMR spectra, providing a deeper understanding of the molecular structure. nih.gov

| Property | Method | Basis Set | Significance |

| HOMO-LUMO Energy Gap | DFT | B3LYP/6-31G(d) | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential (MESP) | DFT | B3LYP/6-31G(d) | Predicts sites for intermolecular interactions |

| Mulliken Atomic Charges | HF/6-31G(d), DFT | Not Specified | Describes the charge distribution across the molecule |

| Vibrational Frequencies | DFT | B3LYP/6-31+G(d,p) | Correlates with experimental IR spectra for structural validation |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of ligands and proteins over time, as well as the stability of their complexes. For analogs of this compound, MD simulations have been used to validate docking results and to understand the behavior of these molecules in a simulated physiological environment.

In a study of piperazine-activated MDEA solutions for CO2 absorption, MD simulations were performed to understand the molecular distribution and interaction mechanisms at the molecular scale. These simulations required the development of force field parameters for piperazine and its derivatives, which were obtained from quantum mechanical calculations. The results highlighted the role of piperazine in the absorption process. nih.govresearchgate.net

MD simulations have also been employed to study the interactions between sulfonamides and enzymes like triose phosphate isomerase (TPI), a target for antimalarial drugs. These simulations helped to characterize the binding sites and estimate the interaction energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). The findings indicated that a unique combination of residues at the dimer interface of the parasite's enzyme was responsible for selective affinity compared to the human counterpart, with van der Waals interactions and non-polar solvation energies being the main drivers of this selectivity. peerj.com

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scispace.commedchemexpress.com This approach has been applied to libraries containing sulfonylpiperazine and sulfonyldiazepan moieties to identify potential anticancer agents. researchgate.net By using machine learning models and structure-activity relationship data, a virtual library can be screened to prioritize compounds for synthesis and biological evaluation. researchgate.net

For example, a virtual library was screened to identify compounds with potential activity against the human glioblastoma cell line SNB-75. This led to the synthesis of new 7-sulfonyldiazepan- and 7-sulfonylpiperazine-substituted oxazolo[4,5-d]pyrimidines, which were then evaluated for their antitumor activity. researchgate.net Such studies demonstrate the power of virtual screening in accelerating the discovery of novel therapeutic agents.

The design of novel analogs can also be guided by molecular modeling studies. For instance, after identifying a promising lead from a screening campaign, new derivatives can be designed to optimize interactions with the target protein, potentially leading to improved potency and selectivity. nih.gov

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. This allows for the identification of structure-activity relationships (SAR), which are crucial for lead optimization.

For sulfonamide derivatives, cheminformatics approaches have been used to model properties like lipophilicity, which is a key determinant of a drug's pharmacokinetic profile. Quantitative Structure-Retention Relationship (QSRR) models can be developed to predict the lipophilicity of new sulfonamide analogs based on their molecular descriptors. mdpi.com

Data mining of large chemical databases can also reveal trends in the biological activities of compounds containing the tosylpiperazine or related scaffolds. By analyzing the relationship between structural features and observed activities, it is possible to build predictive models that can guide the design of new molecules with desired properties. For example, an analysis of tosyl piperazine-dithiocarbamate derivatives revealed that electron-donating substituents on the aryl ring generally enhanced tyrosinase inhibition. nih.gov This type of SAR information is invaluable for the rational design of more potent and selective compounds.

Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthetic compounds like 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In a hypothetical analysis of this compound, HRMS would be used to verify its molecular formula, C₁₇H₂₇N₃O₄S₂. The expected monoisotopic mass would be calculated, and the experimentally observed mass would be compared to this theoretical value. The minimal mass error would provide strong evidence for the correct elemental composition.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in elucidating the compound's structure through fragmentation analysis. The molecule would be expected to fragment at its weakest bonds, providing characteristic product ions. For instance, cleavage of the sulfonamide bonds and fragmentation within the piperazine (B1678402) and azepane rings would produce a predictable pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the different structural motifs. In studies of related tosyl piperazine derivatives, mass spectrometry was used to confirm the molecular weight with the observation of the molecular ion peak nih.gov. Similarly, in the analysis of other piperazine derivatives, characteristic fragmentation patterns, such as the loss of specific moieties from the piperazine ring, are consistently observed mdpi.comresearchgate.netojp.gov.

In metabolic studies, HRMS is employed to identify potential metabolites of the parent compound. By comparing the mass spectra of samples from biological matrices with that of the parent compound, researchers can identify new peaks corresponding to metabolic products, such as hydroxylated or N-dealkylated species. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these metabolites, providing the first step in their structural elucidation.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₃O₄S₂ |

| Theoretical Monoisotopic Mass | 401.1446 m/z |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Expected Adduct | [M+H]⁺ |

Note: This table is illustrative and not based on experimental data for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques (e.g., COSY, HSQC, HMBC), would be required to fully characterize this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For instance, the aromatic protons of the tosyl group would appear in the downfield region, while the aliphatic protons of the piperazine and azepane rings would be found in the upfield region. The integration of the signals would correspond to the number of protons of each type.

The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their functional group type (e.g., aromatic, aliphatic, carbonyl).

2D NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks within the individual ring systems. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting the tosyl group, the piperazine ring, the sulfonyl group, and the azepane ring.

Studies on N-benzoylated piperazines have demonstrated the utility of temperature-dependent ¹H NMR spectroscopy in studying their conformational behavior in solution nih.govresearchgate.net. These studies show that at room temperature, many piperazine derivatives exist as a mixture of conformers due to restricted rotation around amide bonds and chair-chair interconversion of the piperazine ring nih.govresearchgate.net. Similar dynamic processes would likely be observable for this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Proton Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Tosyl Group | Aromatic Protons | 7.2 - 7.8 |

| Tosyl Group | Methyl Protons | ~2.4 |

| Piperazine Ring | Methylene Protons | 2.5 - 3.5 |

Note: This table is illustrative and based on typical chemical shifts for similar structural fragments.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Data

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering an unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a precise three-dimensional model of the molecule in the solid state.

This technique would confirm the connectivity of the atoms as deduced from NMR and mass spectrometry. More importantly, it would reveal the preferred conformation of the piperazine and azepane rings in the crystal lattice. For example, it would show whether the piperazine ring adopts a chair, boat, or twist-boat conformation. The torsion angles between the different ring systems and the sulfonyl groups would also be precisely determined.

In cases where the molecule is chiral, X-ray crystallography of a single crystal of one enantiomer allows for the determination of its absolute configuration. This is particularly important in pharmaceutical research, where different enantiomers can have vastly different biological activities.

Research on other novel piperazine derivatives has successfully employed X-ray crystallography to characterize their structures researchgate.net. In one such study, the crystal structure of a synthesized piperazine derivative was solved by direct methods and refined to a high degree of accuracy researchgate.net. Similar approaches would be applicable to the title compound, provided it can be crystallized. The crystal structures of related heterocyclic compounds have also been determined to confirm their chemical architecture mdpi.com.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for the isolation of the target molecule from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common methods used for this purpose.

For a relatively non-volatile and polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would likely provide good separation. The purity of the compound would be determined by integrating the area of the main peak and any impurity peaks, typically using a UV detector set to a wavelength where the aromatic tosyl group absorbs strongly. A review of analytical methods for piperazine highlights HPLC as a major separation technique rdd.edu.iqunodc.org. Specific HPLC methods have been developed for the analysis of piperazine derivatives, often using UV detection researchgate.net.

GC may be less suitable for the direct analysis of this compound due to its high molecular weight and the presence of polar sulfonyl groups, which could lead to thermal degradation in the injector port. However, GC could be used for the analysis of more volatile starting materials or potential byproducts. For the analysis of piperazine derivatives by GC, derivatization is often necessary to increase their volatility and thermal stability mdpi.com.

Preparative HPLC can be used to purify the compound on a larger scale, allowing for the isolation of highly pure material for further studies. These chromatographic methods are also invaluable for the separation and isolation of closely related analogues that may be synthesized as part of a medicinal chemistry program.

Table 3: Typical HPLC Parameters for the Analysis of Aromatic Sulfonamides

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This table provides a general starting point for method development and is not based on a specific analysis of the title compound.

Application of Sulfonyl Piperazinyl Moieties as Derivatization Reagents in Analytical Chemistry

The sulfonyl piperazinyl moiety, a key structural feature of this compound, is also utilized in the design of derivatization reagents for analytical chemistry. Derivatization is a process where a target analyte is chemically modified to produce a new compound that has properties more amenable to a particular analytical technique.

Piperazine-based reagents are often used to derivatize molecules containing carboxylic acid or other functional groups. This is typically done to enhance their detectability by introducing a chromophore or fluorophore, or to improve their chromatographic properties. For example, a sulfonyl piperazinyl reagent can be used to "tag" fatty acids, thereby improving their retention in reversed-phase liquid chromatography and enhancing their response in mass spectrometry nih.gov. The piperazine nitrogen provides a site for reaction with the analyte's functional group, while the sulfonyl group can be part of a larger aromatic system that provides a strong UV or fluorescence signal.

Future Research Trajectories and Collaborative Opportunities

Emerging Applications and Unexplored Therapeutic Niches for Azepane-Sulfonamides

The sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives approved for a wide array of conditions including bacterial infections, cancer, inflammation, glaucoma, and viral infections. researchgate.netekb.egnih.gov The azepane ring, a seven-membered saturated heterocycle, is also a key feature in various biologically active compounds. Research into azepane sulfonamides has identified them as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders. nih.gov

Future research can expand upon these foundations to explore novel therapeutic niches. Given the broad biological activity of sulfonamides, azepane-sulfonamide derivatives could be screened against a wider range of biological targets. researchgate.netontosight.ai Potential areas of investigation include neurodegenerative diseases, parasitic infections, and rare metabolic disorders where new chemical entities are urgently needed. The structural flexibility of the azepane ring combined with the diverse functionalities that can be introduced at the piperazine (B1678402) and tosyl groups allows for the creation of large, diverse chemical libraries for high-throughput screening.

Table 1: Potential Therapeutic Targets for Azepane-Sulfonamide Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Carbonic Anhydrases, Kinases, Dihydropteroate Synthase | Sulfonamides are known to inhibit these enzymes, which are crucial for tumor growth and metabolism. researchgate.netnih.gov |

| Neurodegenerative Diseases | Glycine Transporter-1 (GlyT-1), Beta-secretase (BACE1) | Piperazine derivatives have shown activity against neurological targets. researchgate.net |

| Infectious Diseases | Dihydrofolate Reductase, Novel bacterial/viral enzymes | The sulfonamide group is a classic antibacterial pharmacophore; new derivatives may overcome resistance. nih.govmdpi.com |

| Metabolic Syndrome | 11β-HSD1, Glucokinase | Azepane sulfonamides have shown promise as 11β-HSD1 inhibitors. nih.gov |

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational and experimental techniques is becoming indispensable for modern drug discovery. acs.orgresearchgate.net For a compound like 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane, this synergy can accelerate the identification of promising derivatives and elucidate their mechanisms of action.

Computational methods such as molecular dynamics (MD) simulations and density functional theory (DFT) can provide deep insights into how these molecules interact with their biological targets. acs.orgrsc.org MD simulations can reveal the dynamic behavior of the ligand-protein complex, highlighting key interactions and the flexibility of the inhibitor within the binding site. acs.org These computational predictions can then guide the synthesis of new analogs with improved potency and selectivity, which are subsequently validated through experimental assays. This iterative cycle of computational design and experimental testing can significantly reduce the time and cost of drug development. researchgate.net

Table 2: Integrated Research Methodologies

| Methodology | Application in Azepane-Sulfonamide Research | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities of derivatives to target proteins. | Prioritization of compounds for synthesis and biological testing. |

| Molecular Dynamics (MD) Simulations | Assess the stability and dynamics of the ligand-protein complex over time. acs.org | Understanding of the key interactions and conformational changes that govern binding. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized compounds. |

| X-ray Crystallography | Determine the three-dimensional structure of the ligand bound to its target. acs.org | Definitive confirmation of the binding mode and mechanism of inhibition. acs.org |

| In Vitro Pharmacological Assays | Measure the biological activity of synthesized compounds against specific targets. | Validation of computational predictions and determination of potency (e.g., IC50). |

Integration with Advanced Biological Technologies (e.g., Omics Approaches)

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the biological effects of a drug candidate. nih.gov For azepane-sulfonamides, these approaches can help identify novel drug targets, uncover mechanisms of action, and discover biomarkers for efficacy or toxicity. researchgate.netunimi.it

For instance, a proteomics study could identify all the proteins that interact with this compound within a cell, potentially revealing off-target effects or entirely new therapeutic applications. nih.gov Metabolomics can show how the compound alters cellular metabolism, which is particularly relevant for potential applications in cancer or metabolic diseases. unimi.it Integrating these multi-omics datasets can provide a comprehensive understanding of the compound's biological impact, facilitating its translation into clinical use. nih.govmdpi.com

Development of Targeted Delivery Systems in Preclinical Contexts

Even a highly potent drug can be ineffective if it doesn't reach its intended target in the body. The development of advanced drug delivery systems is crucial for enhancing the therapeutic efficacy and reducing the side effects of novel compounds. mdpi.comresearchgate.net For azepane-sulfonamides, targeted delivery systems could be designed to accumulate the drug at the site of action, such as a tumor or an inflamed tissue.

Nanoparticle-based systems, including liposomes, polymeric nanoparticles, and micelles, are promising platforms for targeted drug delivery. mdpi.comnih.gov These nanocarriers can be engineered to encapsulate the drug, protecting it from degradation and improving its solubility. nih.gov Furthermore, their surfaces can be functionalized with targeting ligands (e.g., antibodies or peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, leading to a localized therapeutic effect. nih.gov Preclinical studies using such targeted systems would be a critical step in evaluating the therapeutic potential of new azepane-sulfonamide derivatives. nih.govtaylorfrancis.com

Interdisciplinary Research Collaborations and Translational Perspectives

The journey of a chemical compound from the laboratory to the clinic is a complex, multi-stage process that necessitates collaboration among experts from various fields. The future development of this compound and its analogs will depend on forging strong interdisciplinary partnerships.

These collaborations should bring together medicinal chemists for compound design and synthesis, computational chemists for modeling and simulation, molecular biologists for target validation and mechanistic studies, pharmacologists for preclinical evaluation, and clinicians to provide insights into unmet medical needs. northwestern.edu Such a collaborative framework, often fostered within academic-industrial partnerships, is essential for translating promising preclinical findings into clinically effective therapies. northwestern.edu By integrating these diverse perspectives, the therapeutic potential of the azepane-sulfonamide scaffold can be fully explored and harnessed to address significant medical challenges.

Q & A

Q. What are the key considerations for synthesizing 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine moiety and subsequent coupling with azepane derivatives. Critical parameters include:

- Catalyst selection : Use of palladium-based catalysts or Lewis acids to enhance coupling efficiency .

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side products during sulfonylation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR spectroscopy : - and -NMR confirm regiochemistry of the sulfonyl and tosyl groups .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for azepane ring conformations .

- HPLC-MS : Validates purity (>98%) and detects trace impurities using reverse-phase C18 columns and electrospray ionization .

Q. How do physical properties (e.g., solubility, melting point) influence experimental protocols?

- Solubility : Limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) for biological assays, while chloroform is preferred for organic reactions .

- Melting point : A high melting range (187–190°C) suggests thermal stability but requires controlled heating during synthesis to prevent decomposition .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

- Functional group modifications : Systematic substitution of the tosyl or sulfonyl groups to assess impact on bioactivity (e.g., kinase inhibition) .

- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects of substituents on binding affinity .

- Biological assays : Use dose-response curves (IC/EC) in cell-based models to correlate structural changes with potency .

Q. What strategies address low yields or side products in the synthesis of this compound?

- Reaction monitoring : Real-time TLC or in-situ IR spectroscopy identifies intermediates and optimizes reaction quenching .

- Byproduct analysis : LC-MS or GC-MS traces unexpected adducts (e.g., oxidation byproducts from sulfonyl groups) .

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent volume) using software like JMP® improves reproducibility .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 48 hours, followed by HPLC analysis .

- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures and hygroscopicity .

- Long-term stability : Store samples under inert gas (argon) at -20°C and monitor degradation via NMR every 3 months .

Q. How should researchers resolve contradictions in reported biological activity data?

- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem, ChEMBL) to identify outliers .

- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across labs .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Methodological Frameworks

- Theoretical grounding : Align synthesis and SAR studies with organic chemistry principles (e.g., Baldwin’s rules for ring closure) .

- Experimental design : Adopt randomized block designs for biological assays to minimize batch effects .

- Data interpretation : Apply the Benjamini-Hochberg correction for multiple comparisons in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.